molecular formula C15H10BrN3O3S3 B2911561 (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887202-94-0

(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2911561
CAS No.: 887202-94-0
M. Wt: 456.35
InChI Key: BPOFUABISQKGFT-SDXDJHTJSA-N
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Description

The compound “(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a propargyl (prop-2-yn-1-yl) moiety at position 3. The thiophene-2-carboxamide group, brominated at position 5, is linked to the thiazole ring via an imine bond in the Z-configuration.

Properties

IUPAC Name

5-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h1,3-6,8H,7H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFUABISQKGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a derivative of thiophene and benzo[d]thiazole, two classes of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 5-bromo thiophene derivatives with sulfamoylbenzo[d]thiazole precursors. The structural integrity is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A notable study demonstrated that thiophene carboxamide derivatives exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .

Mechanism of Action:
The proposed mechanism involves the disruption of microtubule dynamics by binding to the colchicine site on tubulin, similar to the action of Combretastatin A4 (CA-4). This interaction leads to altered cell morphology and induces apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiophene derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Antibacterial Mechanism:
The antibacterial effects are attributed to the ability of these compounds to interact with bacterial DNA gyrase and MurD enzymes, inhibiting their function and thereby disrupting bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

In a comparative study on various thiophene derivatives, it was found that one derivative induced apoptotic pathways in K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM. The activation of caspases 3 and 9 alongside mitochondrial membrane potential disruption was noted as key indicators of its efficacy .

Case Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial activity of numerous thiophene derivatives, including those structurally related to this compound. Results indicated that certain derivatives had enhanced activity against resistant strains of bacteria, showcasing their potential in treating infections caused by multidrug-resistant organisms .

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Mechanism
AnticancerHep3B (Liver Cancer)5.46 µMTubulin binding, apoptosis induction
AntimicrobialPseudomonas aeruginosa0.21 μMInhibition of DNA gyrase
AntimicrobialEscherichia coli0.21 μMDisruption of cell wall synthesis

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The propargyl group in the target compound may enhance reactivity (e.g., via click chemistry) compared to the propyl or methyl groups in analogs .
  • Sulfamoyl vs. nitro : Sulfamoyl groups are associated with enzyme inhibition, while nitro groups may confer redox activity or toxicity .
  • Thiophene vs. furan : Thiophene’s higher lipophilicity could improve membrane permeability compared to furan .

Isomerism :
The Z-configuration in the target compound may influence binding interactions compared to E-isomers, though experimental data are lacking.

Pharmacological and Chemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Thiophene vs. Thiadiazole : highlights 1,3,4-thiadiazole derivatives with antimicrobial and antitumor activities, but the benzo[d]thiazole-thiophene hybrid in the target compound may target distinct pathways .
  • Bromine’s Role : Bromination often enhances binding affinity via halogen bonding, as seen in kinase inhibitors .

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